molecular formula C6H5BrClN3O B3033188 N-(5-bromo-2-chloropyrimidin-4-yl)acetamide CAS No. 934236-39-2

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide

Cat. No.: B3033188
CAS No.: 934236-39-2
M. Wt: 250.48 g/mol
InChI Key: UZYLQQLKDKKDDW-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with bromine at position 5, chlorine at position 2, and an acetamide group at position 2. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in kinase inhibitor development and halogenated heterocycle chemistry. The bromine and chlorine substituents enhance electrophilic reactivity, while the acetamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

Properties

IUPAC Name

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN3O/c1-3(12)10-5-4(7)2-9-6(8)11-5/h2H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYLQQLKDKKDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650059
Record name N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-39-2
Record name N-(5-Bromo-2-chloro-4-pyrimidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934236-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a valuable probe for studying interactions with various biological targets, including enzymes and receptors. Its unique structural features contribute to its potential applications in therapeutic contexts, particularly in anti-inflammatory, antimicrobial, and anticancer research.

Structure

The molecular formula of this compound is C7H7BrClN3OC_7H_7BrClN_3O. The presence of bromine and chlorine substituents on the pyrimidine ring enhances its reactivity and biological activity.

This compound interacts with specific molecular targets, inhibiting enzyme activity by binding to their active sites. Additionally, it can modulate receptor activity, influencing various signaling pathways. The precise mechanisms depend on the biological context and the nature of the target molecules involved.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that related compounds effectively inhibited COX-2 enzyme activity, a key player in inflammation. For instance, compounds with similar structures exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Comparative studies indicated that derivatives of this compound were effective against various bacterial strains, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for these compounds ranged from 0.25 to 4 µg/mL, indicating significant antibacterial potency .

Anticancer Potential

The anticancer activity of pyrimidine derivatives has been explored through various bioassays. Compounds similar to this compound demonstrated notable cytotoxic effects against cancer cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer). These studies suggest that structural modifications can enhance the growth inhibitory effects on tumor cells .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to its structural characteristics. The presence of electron-withdrawing groups like bromine and chlorine significantly influences its pharmacological properties. SAR studies indicate that substituents on the aromatic ring enhance antioxidant and anti-inflammatory activities .

CompoundSubstituentAnti-inflammatory Activity (IC50 μM)Antimicrobial Activity (MIC μg/mL)
1Cl0.040.25
2Br0.040.50
3OH0.031.00
4NH20.054.00

Study on Anti-inflammatory Effects

In a controlled study, several pyrimidine derivatives were evaluated for their ability to suppress COX enzyme activity in vitro. The results indicated that compounds with halogen substitutions exhibited superior inhibitory effects compared to their non-substituted counterparts .

Evaluation of Antimicrobial Properties

A series of derivatives based on this compound were synthesized and screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain modifications led to enhanced antimicrobial efficacy, suggesting a pathway for developing new antibacterial agents .

Scientific Research Applications

Medicinal Chemistry

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of antiretroviral drugs.

Case Study: Etravirine Synthesis

A significant application of this compound is in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment. The process involves:

  • Step 1 : Acetylation of 2,6-dichloropyrimidin-4-amine to form N-(2,6-dichloropyrimidin-4-yl)acetamide.
  • Step 2 : Bromination and subsequent reactions lead to the formation of Etravirine.

This method highlights the compound's role as a precursor in creating effective antiviral medications .

Agricultural Science

The compound has potential applications in agricultural chemistry, particularly as a building block for developing agrochemicals such as herbicides and insecticides.

Research Findings

Recent studies have indicated that derivatives of pyrimidines exhibit herbicidal activity. The presence of bromine and chlorine atoms in this compound enhances its biological activity against certain plant pathogens. This property makes it a candidate for further research into new agrochemical formulations .

Biochemical Applications

In biochemistry, this compound is utilized for various protein-related applications.

Applications in Protein Biology

The compound has been employed in:

  • Protein Labeling : It can be used to label proteins for tracking within biological systems.
  • Western Blotting : As part of the reagents used for detecting specific proteins.

These applications are critical for understanding protein interactions and functions within cells .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
Medicinal ChemistrySynthesis of EtravirineKey intermediate in antiviral drug synthesis
Agricultural ScienceDevelopment of agrochemicalsPotential herbicidal activity
Biochemical ApplicationsProtein labeling and detectionUsed in Western blotting and protein assays

Comparison with Similar Compounds

Key Differences :

  • Pyrimidine cores (two nitrogen atoms) increase hydrogen-bonding capacity compared to pyridine (one nitrogen).
  • Bromine at position 5 in pyrimidine derivatives enhances halogen bonding in enzyme active sites .

Impact of Halogen and Functional Group Variations

Halogen substitution and acetamide positioning significantly alter reactivity and applications:

Compound Name Halogen/Functional Groups Key Applications
This compound 5-Br, 2-Cl, 4-acetamide Kinase inhibitors; cross-coupling reactions
5-Bromo-2-chloro-4-methylpyrimidine 5-Br, 2-Cl, 4-CH₃ Agrochemical intermediates; less polar than acetamide analogues
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide 5-Br, 2-NH-Ar (trimethoxyphenyl) Anticancer research (SBI-0206965); improved target binding

Notable Trends:

  • Chlorine at position 2 in pyrimidines stabilizes intermediates during Suzuki-Miyaura couplings .
  • Bulkier substituents (e.g., trimethoxyphenyl in ) improve selectivity but reduce solubility .

Physical-Chemical Properties

Comparative data on solubility, stability, and synthetic accessibility:

Compound Name LogP Solubility (mg/mL) Stability Notes
This compound 1.98* ~2.1 (DMSO) Stable under inert conditions; hygroscopic
N-(4-Iodophenyl)acetamide 2.45 ~1.5 (DMSO) Light-sensitive; prone to dehalogenation
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide 2.67 ~0.8 (DMSO) Low aqueous solubility due to thiazole ring

*Predicted using computational tools (e.g., ChemAxon).

Q & A

Q. Table 1: Selected Crystallographic Parameters

ParameterValueSource
Space groupTriclinic, P1
Unit cell dimensionsa = 4.0014 Å, b = 8.7232 Å
R-factor0.031
H-bond interactionsN-H···O (2.89 Å)

Q. Table 2: Synthetic Optimization Parameters

ConditionOptimal ValueSource
SolventEthanol
Temperature80°C
Reaction time6–8 hours
Yield85–90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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